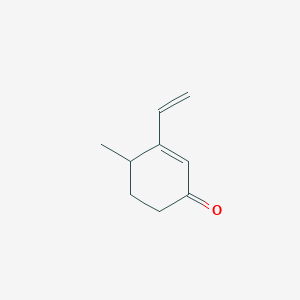
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hydroxypropan-2-yl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
The synthesis of 5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times. These methods often employ optimized reaction conditions, including temperature, pressure, and solvent selection, to achieve high purity and yield of the desired product.
Análisis De Reacciones Químicas
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced oxadiazole products.
Substitution: The hydroxypropan-2-yl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The hydroxypropan-2-yl group plays a crucial role in binding to the active sites of target proteins, enhancing the compound’s efficacy and selectivity.
Comparación Con Compuestos Similares
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one can be compared with other similar compounds, such as:
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazol-3(2H)-one: This compound has a similar structure but differs in the position of the nitrogen atoms in the oxadiazole ring.
5-(2-Hydroxypropan-2-yl)-1,3,4-thiadiazol-2(3H)-one: This compound contains a sulfur atom instead of an oxygen atom in the ring, leading to different chemical properties.
5-(2-Hydroxypropan-2-yl)-1,3,4-triazol-2(3H)-one: This compound has an additional nitrogen atom in the ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
86354-17-8 |
|---|---|
Fórmula molecular |
C5H8N2O3 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
5-(2-hydroxypropan-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C5H8N2O3/c1-5(2,9)3-6-7-4(8)10-3/h9H,1-2H3,(H,7,8) |
Clave InChI |
UYYZJVVRHLNEBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NNC(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


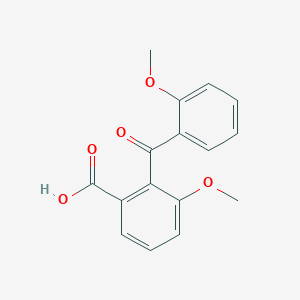





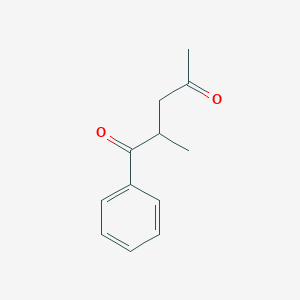

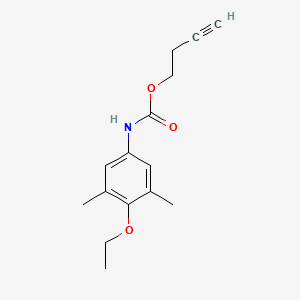
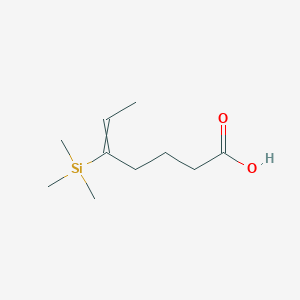
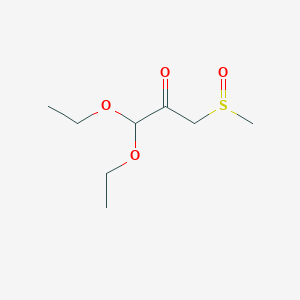
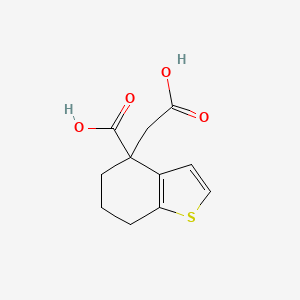
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
